1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,4,6-triol

説明

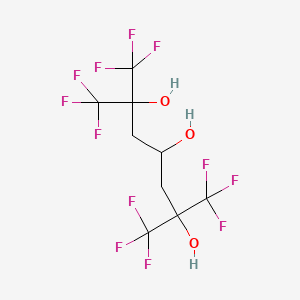

1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,4,6-triol is a useful research compound. Its molecular formula is C9H8F12O3 and its molecular weight is 392.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)heptane-2,4,6-triol (CAS No. 10487-11-3) is a fluorinated compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C9H6F12O3

- Molecular Weight : 390.12 g/mol

- CAS Number : 10487-11-3

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-cancer properties. The trifluoromethyl (–CF3) groups in the compound are believed to enhance its biological efficacy.

Key Findings from Research

-

Anti-Cancer Activity :

- A study reported that compounds with trifluoromethyl groups exhibited significant anti-cancer activity against various cell lines including MCF-7 (breast cancer), 4T1 (mouse breast cancer), and PC-3 (prostate cancer) cells. The lead molecule from this series showed an IC50 value of 2.63 μM against MCF-7 cells, indicating potent anti-cancer properties attributable to the CF3 moiety .

- Mechanism of Action :

- Comparative Studies :

Case Study 1: Trifluoromethyl Isoxazoles

A series of isoxazole derivatives were synthesized and tested for their anti-cancer activities. The incorporation of CF3 groups resulted in a marked increase in cytotoxicity against cancer cell lines. The study highlighted the importance of fluorinated compounds in drug design and development .

Case Study 2: In Vivo Efficacy

Future studies are planned to explore the biodistribution and therapeutic efficacy of lead compounds in vivo. These studies aim to validate the promising results obtained from in vitro studies and assess potential clinical applications .

Data Table: Biological Activity Summary

| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| 1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)heptane | MCF-7 | 2.63 | Apoptosis induction |

| Non-trifluoromethyl analogue | MCF-7 | 19.72 | Less effective than CF3-substituted |

| Other trifluoromethyl derivatives | Various | Varies | Enhanced interaction with targets |

特性

IUPAC Name |

1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,4,6-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F12O3/c10-6(11,12)4(23,7(13,14)15)1-3(22)2-5(24,8(16,17)18)9(19,20)21/h3,22-24H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAWDIMRXPIAIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(C(F)(F)F)(C(F)(F)F)O)O)C(C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218472 | |

| Record name | 2,4,6-Heptanetriol, 2,6-bis(trifluoromethyl)-1,1,1,7,7,7-hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68325-20-2 | |

| Record name | 2,4,6-Heptanetriol, 2,6-bis(trifluoromethyl)-1,1,1,7,7,7-hexafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068325202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC162136 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Heptanetriol, 2,6-bis(trifluoromethyl)-1,1,1,7,7,7-hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。